6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H16ClNOS and a molecular weight of 329.85. This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:
Starting Material: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures
Product: this compound
Chemical Reactions Analysis
6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
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Substitution Reactions: : The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Products: Amides, esters, thioesters
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Hydrolysis: : The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reagents: Water or aqueous base
Conditions: Room temperature or slightly elevated temperatures
Products: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid
Scientific Research Applications
6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein structure and function. Additionally, it may be used in the synthesis of more complex molecules for biological studies .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows it to modify proteins and peptides, which can be useful in studying protein interactions and functions .
Comparison with Similar Compounds
6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride can be compared with other acylating agents such as:
Acetyl chloride: A simpler acylating agent with a smaller molecular structure.
Benzoyl chloride: Another acylating agent with a benzene ring, making it more hydrophobic.
4-Nitrobenzoyl chloride: An acylating agent with an electron-withdrawing nitro group, increasing its reactivity.
Compared to these compounds, this compound has a more complex structure, which may confer unique reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-3-11-5-7-15-13(9-11)14(18(19)21)10-16(20-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQCCKLANVMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191409 | |
Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-18-0 | |
Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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